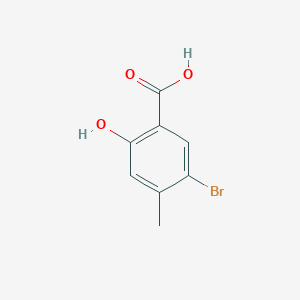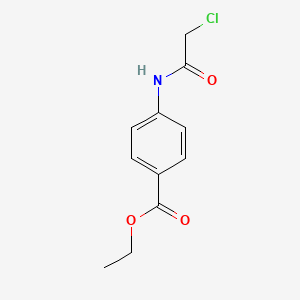![molecular formula C10H14N2O2S B1267798 Ácido 2-amino-3-[(2-piridin-2-iletil)tio]propanoico CAS No. 29567-83-7](/img/structure/B1267798.png)
Ácido 2-amino-3-[(2-piridin-2-iletil)tio]propanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound is employed in proteomics research to study protein interactions and functions. It can be used as a probe to investigate enzyme activities and protein-ligand binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Métodos De Preparación
The synthesis of 2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid involves several steps. One common synthetic route includes the reaction of 2-pyridin-2-ylethylamine with 3-chloropropanoic acid under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux for several hours, followed by purification through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. These methods often include continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Mecanismo De Acción
The mechanism of action of 2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects in the treatment of diseases.
Comparación Con Compuestos Similares
2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid can be compared with other similar compounds, such as:
2-Amino-3-(pyridin-2-yl)propanoic acid: This compound lacks the thio group present in 2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid, which may result in different chemical reactivity and biological activity.
2-Amino-3-(2-thienyl)propanoic acid: This compound contains a thienyl group instead of a pyridinyl group, leading to variations in its chemical and biological properties.
Propiedades
Número CAS |
29567-83-7 |
|---|---|
Fórmula molecular |
C10H14N2O2S |
Peso molecular |
226.30 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(2-pyridin-2-ylethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C10H14N2O2S/c11-9(10(13)14)7-15-6-4-8-3-1-2-5-12-8/h1-3,5,9H,4,6-7,11H2,(H,13,14)/t9-/m0/s1 |
Clave InChI |
LZHOUAHZPZIFRR-VIFPVBQESA-N |
SMILES |
C1=CC=NC(=C1)CCSCC(C(=O)O)N |
SMILES isomérico |
C1=CC=NC(=C1)CCSC[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=NC(=C1)CCSCC(C(=O)O)N |
Secuencia |
X |
Sinónimos |
S-(2-(2-pyridinyl)ethyl)-L-cysteine S-beta-(2-pyridylethyl)-L-cysteine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



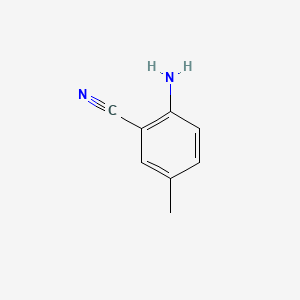

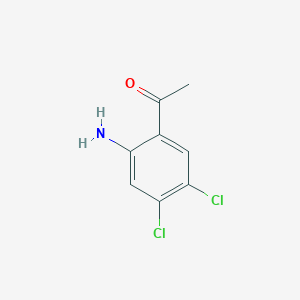
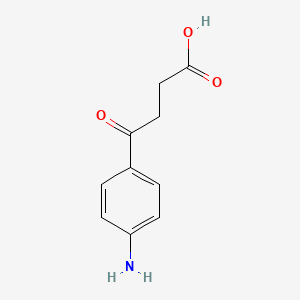
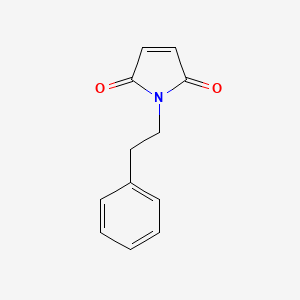
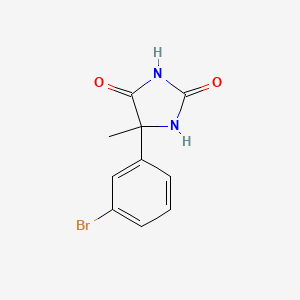
![2-(Benzo[d]thiazol-2-yloxy)acetic acid](/img/structure/B1267729.png)

